3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of a pyrazole derivative with a trifluoromethylating agent. One common method includes the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to target proteins, potentially leading to inhibition or activation of biological pathways . Molecular docking studies have shown that it can fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-phenylpropan-1-amine
- 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride
Uniqueness
3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C12H12F3N3 |
---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,16H2 |
InChI Key |
BGOURPAACIYLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N |
Origin of Product |
United States |
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